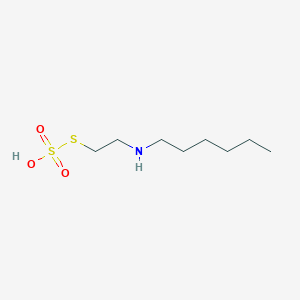

1-(2-Sulfosulfanylethylamino)hexane

Description

1-(2-Sulfosulfanylethylamino)hexane (molecular formula: C₈H₁₉NO₃S₂, monoisotopic mass: 241.08064 Da) is a sulfur- and nitrogen-containing organic compound. Its structure features a hexane backbone substituted with an ethylamino group linked to a sulfosulfanyl moiety (-S-SO₃H or related).

Properties

CAS No. |

1921-42-2 |

|---|---|

Molecular Formula |

C8H19NO3S2 |

Molecular Weight |

241.4 g/mol |

IUPAC Name |

1-(2-sulfosulfanylethylamino)hexane |

InChI |

InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12) |

InChI Key |

CXYFHCXKHPYNBO-UHFFFAOYSA-N |

SMILES |

CCCCCCNCCSS(=O)(=O)O |

Canonical SMILES |

CCCCCCNCCSS(=O)(=O)O |

Synonyms |

Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups include:

- Sulfosulfanyl group : Likely a disulfide (-S-S-) or thiosulfate (-S-SO₃⁻) moiety, offering redox activity.

- Ethylamino group: A primary amine (-NH₂) that may participate in nucleophilic reactions.

Comparisons with analogous compounds are detailed below:

1-(Hexylthio)hexane (C₁₂H₂₆S)

- Structure : A thioether (C-S-C) with a hexane chain .

- Key Differences: Lacks the amino and sulfosulfanyl groups, reducing polarity and reactivity. Primarily used as a non-polar solvent or intermediate in organic synthesis.

- Physical Properties: Higher hydrophobicity compared to 1-(2-Sulfosulfanylethylamino)hexane due to the absence of polar functional groups.

Sodium 1-Hexanesulfonate Monohydrate

- Structure : A sulfonate (-SO₃⁻Na⁺) attached to a hexane chain .

- Key Differences: Sulfonate groups are highly stable and ionized, unlike the sulfosulfanyl group, which may exhibit redox behavior.

Hexamethylene Diisocyanate (C₈H₁₂N₂O₂)

- Structure : A diisocyanate (N=C=O) with a hexane backbone .

- Key Differences: Reacts vigorously with amines (like the ethylamino group in the target compound) to form polyureas. Industrial use in polymer production, whereas this compound’s applications remain unexplored.

Hexane (C₆H₁₄)

Physicochemical Properties Comparison

*Estimated based on molecular weight and functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.